molecular formula C20H16N2O2 B5506674 2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide

Cat. No.: B5506674
M. Wt: 316.4 g/mol
InChI Key: YCJFPHWBDWIPOX-KGENOOAVSA-N
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Description

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(3-biphenylylmethylene)-2-hydroxybenzohydrazide is 316.121177757 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

Research has demonstrated that derivatives of 2-hydroxybenzohydrazide, through synthesis and structural modifications, exhibit significant antibacterial properties. These compounds have shown specificity and selective antibacterial activities against different bacterial strains. For example, certain derivatives displayed excellent inhibitory effects against Escherichia coli and Monilia albican, with inhibitory rates as high as 100% at specific concentrations, showcasing their potential as antibacterial agents (Lu Jun, 2012).

Coordination Chemistry

The coordination chemistry of derivatives of 2-hydroxybenzohydrazide with various metal ions has been extensively studied. These compounds can act as tridentate ligands, coordinating through the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms. This versatility in binding has implications for the development of new metal complexes with potential applications in catalysis and material science (M. Fouda et al., 2008).

Corrosion Inhibition

Hydroxy phenyl hydrazides have been synthesized and explored as corrosion inhibitors, demonstrating their efficacy in protecting metals against corrosion in acidic media. These studies provide a comprehensive understanding of the inhibitory mechanisms through electrochemical and surface analysis techniques. The findings indicate the potential of these compounds as environmentally benign corrosion inhibitors (A. Singh et al., 2021).

Anticancer Properties

Derivatives of 2-hydroxybenzohydrazide have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated significant activity against various cancer cell lines, indicating the potential of these derivatives as leads for the development of new anticancer drugs. The structure-activity relationships explored in these studies provide valuable insights for further drug development (Salahuddin et al., 2014).

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or developing new synthetic routes .

Properties

IUPAC Name

2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJFPHWBDWIPOX-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.